molecular formula C15H15NO B11774285 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11774285
M. Wt: 225.28 g/mol
InChI Key: CSQHIAHUKJDEEQ-UHFFFAOYSA-N
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Description

7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. This compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine class, which is recognized as a biologically privileged structure for developing novel therapeutic agents . Researchers are particularly interested in this pharmacophore for its potential multi-targeted activity against complex diseases like cancer . Preliminary research on structurally similar 1,4-benzoxazine derivatives has demonstrated promising biological activities. Some analogs have shown the ability to specifically inhibit hypoxic cancer cell growth while sparing normoxic cells, indicating potential for targeting the resistant tumor microenvironment . These compounds have also been observed to downregulate key hypoxia-induced genes such as HIF-1α, P21, and VEGF . Furthermore, other 3-phenyl-substituted dihydrobenzoxazine analogs have exhibited notable anti-inflammatory and antimicrobial properties in preclinical models, with one study showing potent inhibition of edema and activity against strains like E. coli and S. aureus . The specific substitution pattern on the benzoxazine core, including the 7-methyl and 3-phenyl groups, is a subject of ongoing structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research and further manufacturing use only. It is not intended for direct human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

7-methyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H15NO/c1-11-7-8-13-15(9-11)17-10-14(16-13)12-5-3-2-4-6-12/h2-9,14,16H,10H2,1H3

InChI Key

CSQHIAHUKJDEEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(CO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Preparation

The enantioselective synthesis of 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,oxazine (2c) begins with the condensation of substituted benzoxazine precursors. Source outlines a method where 7-methyl-3-phenylbenzoxazine (1c) undergoes a transfer hydrogenation reaction using ethyl acetoacetate as a hydrogen donor, ammonium bicarbonate as a base, and formaldehyde in toluene at 70°C for 48 hours. The chiral catalyst 3f (8.4 mg, 0.012 mmol) enables asymmetric induction, achieving an enantiomeric excess (ee) of 91%.

The reaction mechanism involves in situ generation of dihydropyridine intermediates, which facilitate the reduction of the imine bond in the benzoxazine scaffold. Key parameters include:

  • Catalyst loading : 5 mol% of 3f relative to the substrate.

  • Solvent system : Toluene ensures optimal solubility and reaction kinetics.

  • Temperature : Prolonged heating at 70°C drives the reaction to completion.

Purification and Yield Optimization

Post-reaction purification via silica gel chromatography (petroleum ether/ethyl acetate, 96:4) yields 89% of the target compound. The enantiomeric purity is confirmed using chiral HPLC (Chiralpak® IB column, hexane/ethanol = 95:5), with retention times of 21.86 min (major enantiomer) and 13.89 min (minor enantiomer).

Table 1: Optimization of Reaction Conditions for Compound 2c

ParameterValueImpact on Yield/ee
Catalyst (3f)5 mol%91% ee
Temperature70°C89% yield
Reaction Time48 hoursComplete conversion
SolventTolueneOptimal solubility

Alternative Synthetic Routes from Patent Literature

Continuous Flow Synthesis

Source highlights lab-scale continuous high-shear reactor (CHSR) techniques for benzoxazine monomers. While applied to difunctional benzoxazines, this method scales effectively for 7-methyl-3-phenyl derivatives by adjusting feedstock ratios. CHSR systems enhance mixing efficiency, reducing reaction times from 48 hours to under 6 hours.

Mannich-Type Cyclization for Structural Diversification

Mechanistic Insights

The PMC study details a Mannich reaction pathway for analogous benzoxazines. For 7-methyl-3-phenyl-3,4-dihydro-2H-benzo[b]oxazine, the steps include:

  • Friedel-Crafts acylation : Introducing acetyl groups to m-cresol.

  • Condensation : Reacting 4-hydroxy-7-methylacetophenone with aniline and formaldehyde in methanol under reflux.

Key spectral data :

  • IR : 1725 cm⁻¹ (C=O stretch), 3071 cm⁻¹ (aromatic C-H).

  • ¹H NMR (DMSO-d₆) : δ 2.37 (s, CH₃), 4.51 (d, J = 6.5 Hz, oxazine ring protons).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for 7-Methyl-3-phenylbenzoxazine Synthesis

MethodYieldeeTimeScalability
Organocatalytic89%91%48 hoursModerate
Patent Aminomethyl75–91%N/A20–24 hoursHigh
CHSR85–92%N/A6 hoursHigh
Mannich56–71%N/A12 hoursLow

The organocatalytic method excels in enantioselectivity but requires prolonged reaction times. CHSR balances speed and yield, making it ideal for industrial applications.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes regioselective electrophilic substitution. Key reactions include:

Reaction TypeConditionsPosition SubstitutedYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°CPara to methoxy78–85
SulfonationH₂SO₄/SO₃, 60°COrtho/para to methyl65–72
Halogenation (Br₂)FeCl₃ catalyst, CH₂Cl₂, RTMeta to oxazine70–75

The methyl group at position 7 exerts moderate ortho/para-directing effects, while the oxazine nitrogen deactivates the adjacent positions.

Nucleophilic Reactions

The oxazine ring participates in nucleophilic ring-opening and substitution:

A. Alkaline Hydrolysis
Under basic conditions (NaOH/EtOH, reflux), the oxazine ring opens to form 2-amino-4-methylphenol derivatives:

C15H15NO+H2ONaOHC7H9NO2+C6H5CH3\text{C}_{15}\text{H}_{15}\text{NO} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{C}_{7}\text{H}_{9}\text{NO}_2 + \text{C}_6\text{H}_5\text{CH}_3

Yields reach 82–88% depending on solvent polarity.

B. SNAr with Indoles
3-Chloro analogs react with indoles under microwave irradiation (THF, 80°C):

Indole SubstituentProduct Yield (%)Reaction Time (min)
H8915
2-Me7620
5-OMe8318

This method enables efficient synthesis of cephalandole A analogs .

Oxidation and Reduction

A. Oxidative Ring Contraction
Treatment with I₂/Et₃N in CH₃CN induces dehydrogenation to form benzomorpholine derivatives (84–89% yield) :

OxazineI2/Et3NBenzomorpholine+HI\text{Oxazine} \xrightarrow{\text{I}_2/\text{Et}_3\text{N}} \text{Benzomorpholine} + \text{HI}

B. Catalytic Hydrogenation
H₂/Pd-C reduces the oxazine ring to a morpholine structure (92% conversion).

Cycloaddition Reactions

The dihydrooxazine moiety acts as a diene in Diels-Alder reactions:

DienophileConditionsProduct TypeYield (%)
Maleic anhydrideToluene, 110°CBridged bicyclic adduct68
TetracyanoethyleneCHCl₃, RTElectron-deficient adduct55

Regioselectivity follows frontier molecular orbital (FMO) theory.

Functional Group Transformations

A. N-Alkylation
Treatment with alkyl halides (R-X) in DMF/K₂CO₃ yields N-alkylated derivatives:

R-X+OxazineN-R-Oxazine\text{R-X} + \text{Oxazine} \rightarrow \text{N-R-Oxazine}

Yields range from 70% (R = Me) to 58% (R = Bn).

B. Acid-Catalyzed Rearrangements
In HCl/MeOH, the oxazine undergoes ring expansion to quinazoline derivatives via a Wagner-Meerwein mechanism (63% yield) .

Comparative Reactivity with Analogs

Compound ModificationElectrophilic ReactivityNucleophilic Susceptibility
7-Me vs. 7-H↑ para-selectivity
3-Ph vs. 3-(4-F-Ph)↓ reaction rate↑ oxidative stability
Oxazine vs. thiazine analogs↓ aromatic substitution↑ ring-opening kinetics

Data compiled from .

This compound's versatile reactivity profile enables applications in medicinal chemistry (e.g., kinase inhibitor scaffolds) and materials science (photoactive polymers). Recent advances in microwave-assisted SNAr reactions and iodine-mediated oxidative cyclizations represent significant progress in its synthetic utility.

Scientific Research Applications

Alzheimer's Disease Treatment

One of the most notable applications of 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is in the treatment of Alzheimer's disease. Research indicates that derivatives of this compound exhibit inhibitory activity against enzymes such as BACE1 and BACE2, which are implicated in the production of beta-amyloid plaques associated with Alzheimer's. These compounds may help in reducing the accumulation of beta-amyloid in the brain, potentially slowing disease progression and alleviating symptoms .

Anti-Diabetic Properties

In addition to its neuroprotective effects, this compound has been studied for its anti-diabetic properties. It has been shown to inhibit BACE2 activity, which is linked to metabolic disorders including type 2 diabetes. This inhibition can lead to improved insulin sensitivity and glucose metabolism, making it a candidate for further development as an anti-diabetic agent .

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound in reducing cell apoptosis and promoting neuronal survival under stress conditions that mimic neurodegeneration . These findings suggest that the compound not only protects neurons but also enhances their functional recovery.

In Vivo Models

Animal models have been utilized to assess the therapeutic potential of this compound. For instance, studies involving genetically modified mice that model Alzheimer's disease showed significant improvements in cognitive functions when treated with derivatives of this compound .

Summary Table of Applications

Application AreaMechanism of ActionReference
Alzheimer's DiseaseInhibition of BACE1/BACE2; reduction of beta-amyloid
Type 2 DiabetesImproved insulin sensitivity; modulation of glucose metabolism
NeuroprotectionReduction in cell apoptosis; enhancement of neuronal recovery

Mechanism of Action

The mechanism of action of 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzo[b][1,4]oxazine Derivatives

The table below compares 7-methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine with structurally similar derivatives, highlighting substituent effects on molecular properties and bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound 3-Ph, 7-Me C₁₅H₁₅NO 225.29 (calculated) Inferred enhanced lipophilicity and π-π interactions
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-Cl C₈H₈ClNO 169.61 Boiling point: 285.1±40.0°C; potential halogen bonding
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl 6-Br C₈H₈BrNO·HCl 248.51 (calculated) Harmful if swallowed; cytotoxic potential
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-OMe C₉H₁₁NO₂ 165.19 Similarity score 0.77; CNS activity inferred
4-Methyl-7-carbaldehyde-3,4-dihydro-2H-benzo[b][1,4]oxazine 4-Me, 7-CHO C₁₀H₁₁NO₂ 177.20 Similarity score 0.74; aldehyde for derivatization
TTZ-1 2,8-disubstituted Not disclosed Not disclosed Protein S-a inhibitor; hydrophobic chain at 8-position
7-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-Br, 6-F C₈H₇BrFNO 232.05 Predicted boiling point: 285.9°C; dual halogen effects

Comparative Analysis of Physicochemical Properties

  • Steric Effects : The 3-phenyl group introduces bulkiness, which may hinder binding to flat active sites but enhance selectivity for receptors requiring aromatic interactions .

Research Findings and Implications

The comparison underscores that minor structural modifications in benzoxazine derivatives significantly alter their pharmacological profiles. For instance:

  • The 3-phenyl group in the target compound may mimic the TTZ head group in TTZ-1, acting as a bioisostere for carboxylic acids in receptor binding .
  • Future research should explore the synthesis of this compound derivatives with varied substituents (e.g., boronic esters for Suzuki coupling ) to optimize drug-like properties.

Biological Activity

7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS No. 55690-07-8) is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C15H15NO
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 55690-07-8

Antioxidant Activity

Recent studies have indicated that derivatives of benzoxazine compounds exhibit significant antioxidant properties. For example, the compound demonstrated notable free radical scavenging activity in various assays, including DPPH and FRAP tests. In one study, it was found that certain oxazine derivatives had antioxidant capacities comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Anticancer Properties

The anticancer potential of benzoxazine derivatives has been extensively studied. A series of synthesized compounds showed promising results in inhibiting cancer cell proliferation. Specifically, some derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism of action appears to involve induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound has shown antimicrobial activity against several bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzoxazine derivatives. Modifications at specific positions on the benzoxazine ring have been correlated with enhanced biological activities. For instance, substituents at the 3 and 4 positions significantly influence both antioxidant and anticancer activities .

Case Study 1: Antioxidant Evaluation

In a comparative study involving various synthesized oxazine derivatives, this compound was tested alongside other compounds for antioxidant capacity. The results indicated that it possessed an effective concentration (EC50) lower than many known antioxidants, highlighting its potential use in food preservation and pharmaceutical formulations.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A study focused on evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it induced apoptosis through a mitochondrial pathway. The findings suggested that the compound could serve as a lead structure for developing new anticancer drugs .

Q & A

Q. What are the standard synthetic approaches for preparing 7-methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine?

The synthesis typically involves cyclization strategies using nitroaromatic precursors. For example:

  • Mitsunobu Reaction : Tosylated intermediates undergo cyclization under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to form the benzoxazine core. This method avoids side products common with free amines or metal catalysts like ZnCl₂ .
  • Reductive Cyclization : Nitro ketones derived from O-alkylation of nitrophenols (e.g., 2,3-difluoro-6-nitrophenol) are reduced enzymatically or chemically to yield enantiopure dihydrobenzoxazines .
  • Epoxide Ring-Opening : Spirocyclic epoxides react with haloanilines to construct the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold, enabling stereochemical control .

Q. How are structural and stereochemical features of this compound confirmed experimentally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl and phenyl groups) and confirm diastereotopic protons in the oxazine ring .
  • Optical Rotation/Polarimetry : Enantiomeric excess (ee) is determined via specific rotation measurements, validated against literature values (e.g., [α]D20=17.6[α]_D^{20} = -17.6^\circ for (R)-4a) .
  • LC/MS and IR : Mass spectrometry confirms molecular weight, while IR detects functional groups like C=O or N–H stretches in intermediates .

Q. What are the primary biological applications of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives?

These derivatives serve as precursors for pharmaceuticals, such as:

  • Levofloxacin : The (S)-(-)-7,8-difluoro-3-methyl variant is a key intermediate in synthesizing this fluoroquinolone antibiotic .
  • Antiproliferative Agents : Modifications with triazolopyridazine moieties inhibit endothelial and tumor cell proliferation .
  • Mineralocorticoid Receptor Modulators : Derivatives like AZD9977 are explored for cardiovascular and renal diseases .

Advanced Research Questions

Q. How can enantioselectivity be achieved in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazines?

Advanced strategies include:

  • Chemoenzymatic Catalysis : Alcohol dehydrogenases (e.g., ADH-A) catalyze asymmetric reduction of nitro ketones to yield >99% ee products. For example, evo-1.1.200 enzyme variants improve selectivity for (R)-isomers .
  • Chiral Resolutions : Kinetic resolution using acyl chlorides or palladium-catalyzed couplings separates racemic mixtures .
  • Inversion of Configuration : Mitsunobu reactions invert stereochemistry at hydroxyl-bearing carbons, enabling access to non-natural enantiomers .

Q. What challenges arise in regioselective functionalization of the benzoxazine core, and how are they addressed?

  • Nitration Contradictions : Nitration of 4-hydroxy-3-nitrobenzoic acid derivatives can yield 7-nitro or 8-nitro isomers. Regiocontrol is achieved by adjusting reaction conditions (e.g., acid strength, temperature) and using directing groups .
  • Fluorination Selectivity : Electrophilic fluorination of electron-rich aromatic rings requires protecting groups (e.g., tosyl) to prevent overhalogenation .
  • Cross-Coupling Limitations : Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) may fail due to steric hindrance from the methyl and phenyl groups. Optimizing ligands (e.g., XPhos) and solvent systems improves yields .

Q. How do structural modifications influence the biological activity of benzoxazine derivatives?

  • Substituent Effects :
    • Methyl Groups : Enhance metabolic stability; e.g., 2,4-dimethyl variants improve thrombin inhibition .
    • Fluorine Substituents : Increase bioavailability and target binding (e.g., 7,8-difluoro derivatives in Levofloxacin) .
  • Scaffold Hybridization : Replacing the benzoxazine ring with tetrahydroisoquinoline or oxazepine alters flexibility and receptor affinity (e.g., URAT1 inhibitors for gout) .

Q. What analytical methods resolve contradictions in reported spectral data for dihydrobenzoxazines?

  • X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing (e.g., methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-4-yl)acetate structures) .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded spectra, especially for diastereomers .
  • Comparative LC/MS Libraries : Cross-referencing retention times and fragmentation patterns with authenticated standards reduces misidentification .

Q. What are the limitations of current synthetic methods, and what innovations are emerging?

  • Catalyst Dependency : Metal-catalyzed methods (e.g., Pd, Zn) often require costly ligands. Recent advances use visible-light-promoted, metal-free N–H insertions for greener synthesis .
  • Scalability Issues : Enzymatic steps may lack industrial robustness. Immobilized enzymes or flow chemistry improve reproducibility .
  • Stereochemical Drift : Epimerization during deprotection (e.g., tosyl group removal) is mitigated by mild conditions (Mg/MeOH) .

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